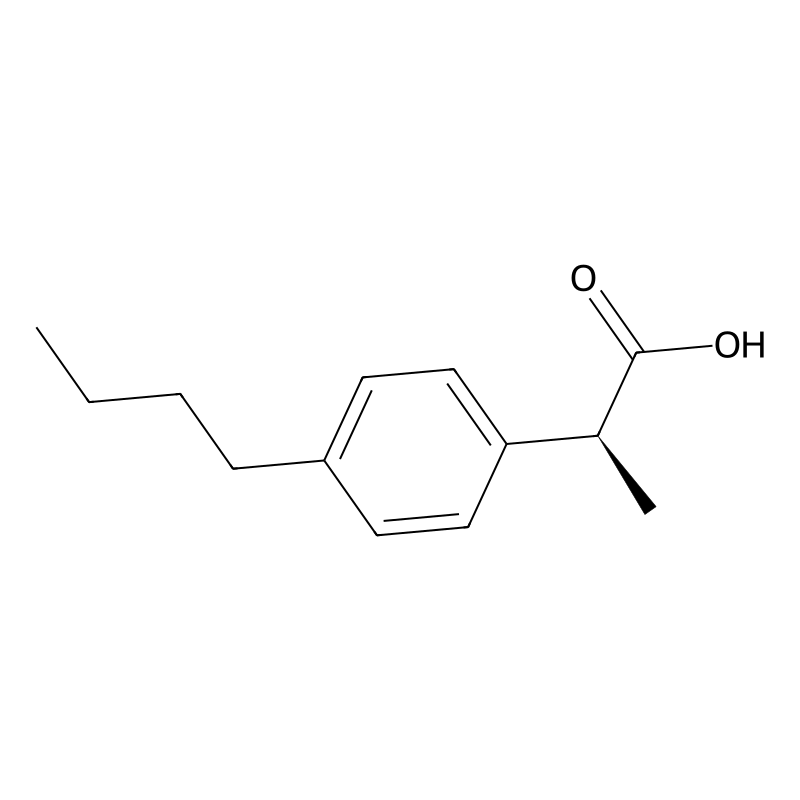

(S)-2-(4-Butylphenyl)-propionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-(4-Butylphenyl)-propionic acid is a chiral compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol. It is a derivative of propionic acid, characterized by a butyl group attached to a phenyl ring at the para position. This compound is known for its role as an impurity in ibuprofen formulations, specifically referred to as Ibuprofen Impurity B. Its chemical structure includes a propionic acid moiety, which contributes to its biological activity and potential applications in pharmaceuticals .

There is currently no documented information regarding a specific mechanism of action for (S)-2-(4-Butylphenyl)-propionic acid.

Potential Synthetic Intermediate

The presence of a carboxylic acid group suggests (S)-2-(4-Butylphenyl)-propionic acid could be a useful intermediate in the synthesis of more complex molecules. Carboxylic acids are common functional groups used to link different chemical moieties during organic synthesis.

Structural Similarity to Ibuprofen Impurity

The molecule shares structural similarities with (2RS)-2-(4-Butylphenyl)propanoic acid, a known impurity found in ibuprofen []. This impurity arises from impurities in the starting materials used for ibuprofen production []. (S)-2-(4-Butylphenyl)-propionic acid might be of interest for researchers studying ibuprofen synthesis or degradation pathways.

Potential Chiral Applications

These methods allow for the production of high-purity (S)-enantiomers suitable for pharmaceutical applications .

This compound exhibits anti-inflammatory properties similar to those of ibuprofen, making it relevant in pain relief and anti-inflammatory treatments. Its biological activity is primarily attributed to its ability to inhibit cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation and pain . Additionally, studies indicate that it may have cytotoxic effects on certain cancer cell lines, although more research is needed to fully understand its therapeutic potential .

(S)-2-(4-Butylphenyl)-propionic acid serves several purposes:

- Pharmaceutical Industry: Primarily recognized as an impurity in ibuprofen formulations, it is also studied for its potential as an anti-inflammatory agent.

- Research: Used in studies investigating the structure-activity relationship of non-steroidal anti-inflammatory drugs (NSAIDs).

- Analytical Chemistry: Employed as a reference standard in quality control processes for drug manufacturing.

Its unique properties make it a subject of interest in both academic and industrial research settings .

Interaction studies involving (S)-2-(4-Butylphenyl)-propionic acid focus on its pharmacokinetics and pharmacodynamics when combined with other drugs. Notably, it has been shown to interact with:

- Cyclooxygenase Inhibitors: Enhancing the efficacy of other NSAIDs.

- Anticoagulants: Potentially affecting bleeding risk due to its anti-inflammatory properties.

These interactions are crucial for understanding its safety profile and therapeutic applications in combination therapies .

Several compounds share structural similarities with (S)-2-(4-Butylphenyl)-propionic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ibuprofen | C₁₃H₁₈O₂ | Widely used NSAID; racemic mixture |

| (R)-2-(4-Butylphenyl)-propionic acid | C₁₃H₁₈O₂ | Enantiomer of (S)-2-(4-butylphenyl)propionic acid |

| Ketoprofen | C₁₄H₁₄O₂ | Contains a ketone group; more potent anti-inflammatory |

| Naproxen | C₁₄H₁₄O₃ | Contains a methoxy group; longer half-life |

While these compounds share similar functionalities, (S)-2-(4-Butylphenyl)-propionic acid is unique due to its specific chirality and role as an impurity in ibuprofen formulations, which distinguishes it from other NSAIDs that may not exhibit the same structural features or biological activities .

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant